
1-Tert-butylperylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-tert-butylperylene typically involves the reaction of tert-butanol with 2-bromobenzene, followed by purification through distillation . This method ensures the high purity of the compound, which is crucial for its application in sensitive electronic devices. Industrial production methods often involve sublimation to achieve ultra-pure grades of the compound .
Chemical Reactions Analysis
1-Tert-butylperylene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of perylenequinones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced perylene derivatives.
Common reagents used in these reactions include halogens, lithium aluminum hydride, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Tert-butylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a probe in studies of molecular orientation and dynamics in lipid membranes.
Biology: Its fluorescence properties make it useful in imaging and tracking biological processes.
Industry: Widely used in OLEDs to improve the efficiency and stability of electroluminescent devices.
Mechanism of Action
The mechanism of action of 1-tert-butylperylene in OLEDs involves thermally-activated delayed fluorescence (TADF) combined with efficient Förster resonant energy transfer (FRET) to a narrow fluorescent emitter . This process enhances the efficiency and color purity of the devices by encouraging rapid triplet harvesting and reducing non-emissive triplet states .
Comparison with Similar Compounds
1-Tert-butylperylene is compared with other perylene derivatives, such as:
Perylene: The parent compound, which is less hydrophobic and has different photophysical properties.
2,5,8,11-Tetra-tert-butylperylene: A similar compound with slight variations in the position of tert-butyl groups.
The uniqueness of this compound lies in its enhanced hydrophobicity and improved fluorescence properties, making it more suitable for specific applications in OLEDs and other electronic devices .
Properties
CAS No. |
135700-84-4 |
|---|---|
Molecular Formula |
C24H20 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-tert-butylperylene |
InChI |
InChI=1S/C24H20/c1-24(2,3)20-14-13-16-9-5-11-18-17-10-4-7-15-8-6-12-19(21(15)17)23(20)22(16)18/h4-14H,1-3H3 |
InChI Key |
IVYAYAWSXINSEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C2C3=CC=CC4=C3C(=CC=C4)C5=CC=CC(=C52)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



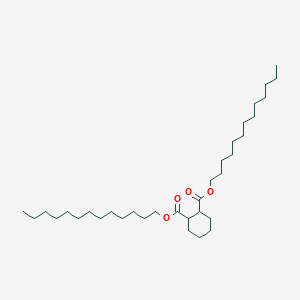
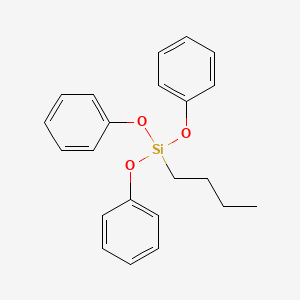
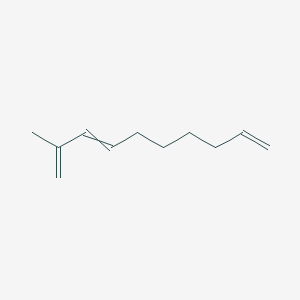
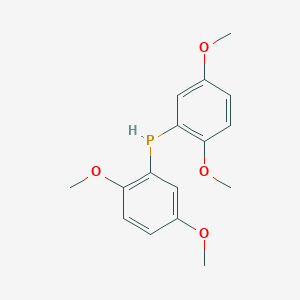

![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-methoxybenzene)](/img/structure/B14269356.png)
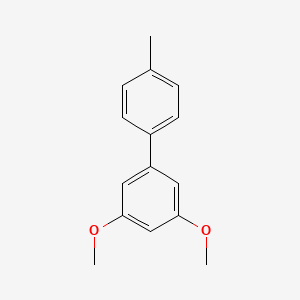

![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![(3E)-3-({4-[Ethyl(2-hydroxyethyl)amino]phenyl}imino)hexane-2,4-dione](/img/structure/B14269386.png)
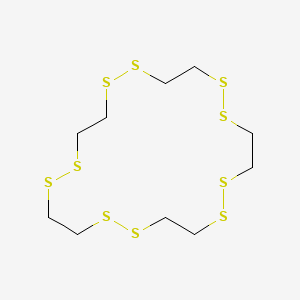
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)
